molecular formula C9H8O2 B2578970 2,3-Dihydrobenzofuran-6-carbaldehyde CAS No. 55745-96-5

2,3-Dihydrobenzofuran-6-carbaldehyde

Cat. No. B2578970
Key on ui cas rn: 55745-96-5
M. Wt: 148.161
InChI Key: XSJAJQSDUJUNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389524B2

Procedure details

To a solution of 6-bromo-2,3-dihydro-1-benzofuran (190 mg, 0.955 mmol) in THF (4 ml) at −78° C. was added n-BuLi (1.313 ml, 2.100 mmol). The reaction mixture was stirred at −78° C. for 45 min then a solution of DMF (1.109 ml, 1.6 M in hexanes, 14.32 mmol) in THF (2 ml) was added dropwise and the reaction was stirred at −78° C. for 10 min then warmed to rt and stirred for 1 h. LCMS showed no starting material remaining. The reaction was stirred at rt for a further 2.5 h. The reaction mixture was poured cautiously into 2 M HCl (50 ml) and extracted with ethyl acetate (3×50 ml). The combined organic extracts were washed with brine (50 ml), dried over MgSO4, filtered, evaporated and chromatographed (eluting 0-100% EtOAc/Hexane). The relevant fractions were combined and evaporated to deliver the product as a clear, colourless oil (44 mg, 0.297 mmol, 31%).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
1.313 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.109 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
HCl
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
44 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]2[CH2:6][CH2:7][O:8][C:4]=2[CH:3]=1.[Li]CCCC.CN([CH:19]=[O:20])C>C1COCC1>[O:8]1[C:4]2[CH:3]=[C:2]([CH:19]=[O:20])[CH:10]=[CH:9][C:5]=2[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
BrC1=CC2=C(CCO2)C=C1
Name
Quantity
1.313 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.109 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
HCl
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
oil
Quantity
44 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at −78° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for a further 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
(eluting 0-100% EtOAc/Hexane)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
O1CCC2=C1C=C(C=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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